6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate
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Overview
Description
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate is a synthetic chemical compound with potential applications in various fields. This molecule contains several distinct chemical groups, including thiadiazole, pyranone, and nitrobenzoate, each contributing unique properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate can be achieved through multi-step synthesis:
Formation of the thiadiazole ring: : This involves the reaction between hydrazine derivatives and thiourea under acidic conditions.
Amidation: : The thiadiazole intermediate is then reacted with 2-ethylbutanoic acid to form the 2-ethylbutanamido group.
Formation of the pyranone ring: : This step typically involves a cyclization reaction, where the thiadiazole intermediate is reacted with suitable reagents under controlled conditions to form the pyranone ring structure.
Thioether linkage: : The intermediate thus formed is further reacted with thiol-containing compounds to introduce the thioether linkage.
Coupling with nitrobenzoate: : The final step involves coupling the pyranone intermediate with 4-nitrobenzoic acid under appropriate conditions, such as in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
For industrial-scale production, the synthesis involves:
Optimization of each reaction step to ensure high yield and purity.
Utilization of continuous flow reactors to control reaction conditions precisely.
Application of advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions:
Oxidation: : The sulfur-containing thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The nitro group on the benzoate can be reduced to an amine group.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: : Reagents such as tin chloride or catalytic hydrogenation using palladium on carbon.
Substitution: : Using bases like sodium hydride or acids like sulfuric acid under varying conditions.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Conversion to amine derivatives.
Substitution: : Varied products depending on the substituent introduced.
Scientific Research Applications
This compound finds extensive applications in multiple scientific domains:
Chemistry: : Used as a precursor for the synthesis of more complex organic molecules.
Biology: : Employed in studies involving enzyme inhibition and protein interaction due to its unique structural features.
Medicine: : Explored for its potential pharmaceutical applications, particularly as an antimicrobial or anti-inflammatory agent.
Industry: : Utilized in the development of specialized polymers or coatings owing to its chemical stability and reactivity.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets. For instance, the nitrobenzoate group is known to participate in electron transfer reactions, potentially inhibiting bacterial enzymes. The thiadiazole ring may interfere with metabolic pathways by chelating metal ions or binding to specific protein sites, thereby disrupting cellular functions.
Comparison with Similar Compounds
Compared to other thiadiazole or pyranone derivatives, 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate exhibits unique properties due to the presence of both groups:
Unique functionalities: : Unlike simpler thiadiazoles, this compound offers a combination of thiadiazole and pyranone rings, enhancing its reactivity and application scope.
Similar compounds: : Other similar compounds include 2-(5-bromo-1,3,4-thiadiazol-2-ylthio)-3-(4-nitrophenyl)propanamide and 4-oxo-4H-pyran-3-yl 2,4-dinitrobenzoate, but these lack the comprehensive functionality of the compound .
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O7S2/c1-3-12(4-2)18(27)22-20-23-24-21(34-20)33-11-15-9-16(26)17(10-31-15)32-19(28)13-5-7-14(8-6-13)25(29)30/h5-10,12H,3-4,11H2,1-2H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVPFJAMPVZOKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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